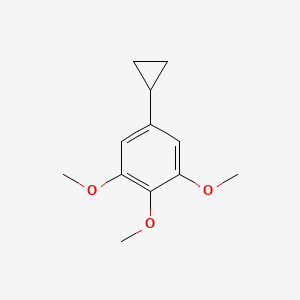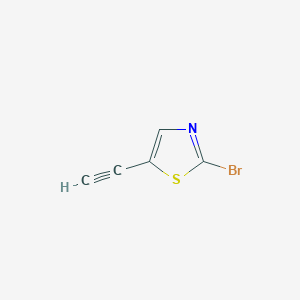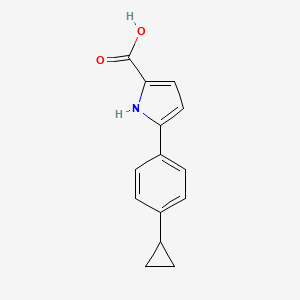![molecular formula C13H19NO3S B11717690 (S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11717690.png)
(S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound that has garnered interest in various fields of chemistry and pharmacology. This compound is characterized by the presence of a sulfinamide group attached to a 3,4-dimethoxyphenyl moiety, making it a valuable intermediate in asymmetric synthesis and other chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide typically involves the condensation of (S)-2-methylpropane-2-sulfinamide with 3,4-dimethoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the imine is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to the corresponding sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium thiolate or sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an aqueous or organic solvent at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Sodium thiolate, sodium azide; typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of the corresponding sulfonamide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide has several scientific research applications, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinamide group can form reversible covalent bonds with nucleophilic residues in the active site of enzymes, thereby modulating their activity. The methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
®-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide: The enantiomer of the compound, which may exhibit different biological activities and selectivities.
N-[(3,4-dimethoxyphenyl)methylidene]benzylamine: A structurally similar compound with a benzylamine group instead of a sulfinamide group.
N-[(3,4-dimethoxyphenyl)methylidene]aniline: A structurally similar compound with an aniline group instead of a sulfinamide group.
Uniqueness
(S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide is unique due to its chiral sulfinamide group, which imparts distinct stereochemical properties and reactivity. This makes it a valuable tool in asymmetric synthesis and a potential candidate for developing chiral drugs and catalysts.
Propiedades
Fórmula molecular |
C13H19NO3S |
|---|---|
Peso molecular |
269.36 g/mol |
Nombre IUPAC |
(S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C13H19NO3S/c1-13(2,3)18(15)14-9-10-6-7-11(16-4)12(8-10)17-5/h6-9H,1-5H3/t18-/m0/s1 |
Clave InChI |
MICGUYCQMKQBFY-SFHVURJKSA-N |
SMILES isomérico |
CC(C)(C)[S@](=O)N=CC1=CC(=C(C=C1)OC)OC |
SMILES canónico |
CC(C)(C)S(=O)N=CC1=CC(=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11717608.png)


![[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol](/img/structure/B11717626.png)



![[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea](/img/structure/B11717683.png)


![endo-7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B11717705.png)
![[4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B11717707.png)
![4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid](/img/structure/B11717708.png)
![N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide](/img/structure/B11717712.png)
